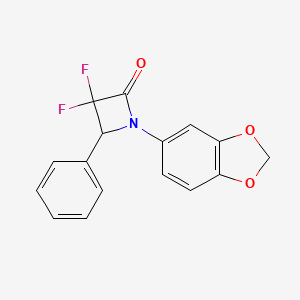
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a difluoro-substituted azetidinone ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Difluoro Substituents: The difluoro groups are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Azetidinone Ring Formation: The azetidinone ring is formed through a cyclization reaction, typically involving a base-catalyzed intramolecular cyclization of an appropriate precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one undergoes various chemical reactions, including:
科学的研究の応用
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It affects cellular pathways related to cell cycle regulation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its amine functionality and side chain structure.
1-(1,3-Benzodioxol-5-yl)-3-phenylpropan-2-one: Another similar compound with a different substitution pattern on the azetidinone ring.
The uniqueness of this compound lies in its difluoro-substituted azetidinone ring, which imparts distinct chemical and biological properties compared to its analogs .
生物活性
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H14F2N2O3
- Molecular Weight : 318.29 g/mol
- IUPAC Name : this compound
This structure features a benzodioxole moiety, which is known for its diverse biological activities, making it a promising scaffold for drug development.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds derived from this structure have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for related compounds ranged from 0.68 µM to 0.85 µM, indicating potent activity against this target while demonstrating low cytotoxicity towards normal cells (IC50 > 150 µM) .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro assays demonstrated efficacy against several cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings suggest that derivatives of the benzodioxole structure can selectively target cancer cells while sparing normal cells.
The mechanism by which these compounds exert their biological effects often involves modulation of key metabolic pathways and enzyme activities. For example, the inhibition of α-amylase leads to reduced glucose absorption, which is beneficial in managing diabetes. Additionally, the anticancer activity may be linked to the induction of apoptosis in malignant cells through various signaling pathways .
Study on Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, administration of a benzodioxole derivative resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses . This underscores the compound's potential as a therapeutic agent for diabetes management.
Anticancer Research
A separate investigation into the anticancer properties revealed that compounds with similar structural features exhibited significant cytotoxic effects on various cancer cell lines. The study emphasized the importance of further exploring these compounds for their potential use in cancer therapy .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Benzodioxole Derivative A | α-Amylase Inhibition | 0.68 | Antidiabetic |
| Benzodioxole Derivative B | Anticancer (HeLa Cells) | 26 | Cancer Treatment |
| Benzodioxole Derivative C | Anticancer (MCF-7 Cells) | 65 | Cancer Treatment |
| 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro... | Antidiabetic & Anticancer | Varies | Multiple Targets |
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-16(18)14(10-4-2-1-3-5-10)19(15(16)20)11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLRXQFKSQWUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













